molecular formula C38H28N2O12S B600270 Coptisine CAS No. 1198398-71-8

Coptisine

Katalognummer B600270
CAS-Nummer: 1198398-71-8
Molekulargewicht: 736.70
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coptisine is an alkaloid found in Chinese goldthread (Coptis chinensis), greater celandine, and opium . It is known for its bitter taste and is used in Chinese herbal medicine along with the related compound berberine for digestive disorders caused by bacterial infections .


Synthesis Analysis

Coptisine is transformed into a novel metabolite, 8-Oxocoptisine, through gut microbiota-mediated transformation . In the biosynthesis of coptisine, (S)-cheilanthifoline synthase (CFS) and (S)-stylopine synthase (SPS) catalyze (S)-scoulerine to form two methylenedioxy bridges to obtain (S)-stylopine, which is oxidized by STOX to obtain coptisine .


Molecular Structure Analysis

The molecular structure of coptisine was confirmed using a high-resolution HPLC-MS chromatograph . The chemical formula of coptisine is C19H14NO4 .


Chemical Reactions Analysis

Coptisine has been found to have significant antimicrobial, antiviral, and antifungal properties . It has been found to inhibit multiple pathways associated with cellular metabolism .


Physical And Chemical Properties Analysis

Coptisine is stable if stored as directed and should be protected from light and heat . Its molecular weight is 320.32 .

Wissenschaftliche Forschungsanwendungen

Gastric Cancer Treatment

Coptisine has shown promising results as a potential therapeutic candidate against gastric cancer cells. Studies have indicated that Coptisine significantly inhibits the viability and growth of gastric cancer cell lines in a dose-dependent manner, with high efficacy demonstrated in MTT and BrdU assays . It induces apoptosis and could be considered for combination therapy with cisplatin to enhance treatment outcomes .

Anti-inflammatory Properties

Research has highlighted Coptisine’s ability to regulate signaling transduction pathways such as NF-κB, MAPK, and PI3K/Akt, which play crucial roles in inflammation. This suggests that Coptisine could be developed as an anti-inflammatory drug, potentially aiding in conditions like CAD (Coronary Artery Disease) and other inflammatory diseases .

Antimicrobial Activity

Coptisine has been evaluated for its antimicrobial properties. It exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibacterial drugs. This application is particularly relevant given the rising concern over antibiotic resistance .

Cardiovascular Health

In animal models, Coptisine has been shown to have a protective effect on the heart. Specifically, it reduced infarct size in a rat model of myocardial ischemia/reperfusion injury by preventing apoptotic progression, suggesting its potential in treating or preventing heart diseases .

Metabolic Disease Management

Coptisine may have a role in managing metabolic diseases. Its pharmacological actions include effects on antigastrointestinal diseases, which could be beneficial in treating conditions like diabetes and dysentery, as well as improving overall metabolic health .

Antiviral Applications

Recent studies have explored the potential of Coptisine in inhibiting influenza virus replication. It appears to upregulate p21, a crucial protein in the cell cycle, thereby interfering with the virus life cycle and preventing its spread .

Safety And Hazards

Coptisine is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOBCMEDLZUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6020-18-4 (chloride)
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188404
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coptisine

CAS RN

3486-66-6
Record name Coptisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coptisine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Q & A

Q1: How does coptisine exert its anti-cancer effects?

A1: Coptisine exhibits anti-cancer activity through multiple mechanisms, including:

  • Induction of Apoptosis: Coptisine triggers apoptosis in various cancer cell lines, such as hepatocellular carcinoma [, ], non-small cell lung cancer [], and colorectal cancer []. This apoptotic induction involves the activation of caspase cascades, upregulation of pro-apoptotic proteins (e.g., Bax), and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest: Coptisine induces cell cycle arrest, primarily at the G2/M phase, by modulating cell cycle regulatory proteins like cyclin B1, cdc2, cdc25C, and p21 [, ].
  • Inhibition of Metastasis: Coptisine suppresses cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs), particularly MMP-9, and upregulating tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-1 [].
  • Modulation of Specific Signaling Pathways: Coptisine has been shown to influence several signaling pathways implicated in cancer development and progression, including PI3K/AKT [, , ], NF-κB [, , ], and MAPK [, , ] pathways.

Q2: Does coptisine target specific receptors or enzymes?

A2: Research suggests coptisine interacts with several molecular targets, including:

  • 67-kDa Laminin Receptor (67LR): Coptisine binds to 67LR, leading to its activation and subsequent induction of apoptosis in human hepatoma cells. This interaction also influences the cyclic guanosine 3′,5′-monophosphate (cGMP) signaling pathway [].
  • Urease: Coptisine demonstrates specific inhibition of Helicobacter pylori urease, both in vitro and in vivo, by targeting its active site sulfhydryl group and nickel metallocenter. Additionally, it interferes with urease maturation by inhibiting the activity of the accessory protein UreG [, ].
  • Monoamine Oxidase (MAO): Coptisine competitively inhibits MAO activity, potentially impacting catecholamine levels at biologically active sites [].

Q3: What downstream effects are observed upon coptisine treatment in models of inflammatory diseases?

A3: Coptisine exhibits anti-inflammatory effects by:

  • Suppressing Inflammatory Cytokine Production: In various disease models, such as ulcerative colitis [], allergic rhinitis [], psoriasis [], and sepsis-induced lung injury [], coptisine effectively reduces the levels of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, IL-17, and IL-22.
  • Inhibiting NLRP3 Inflammasome Activation: Coptisine has been shown to repress the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition results in decreased levels of inflammasome components and downstream inflammatory mediators [, ].
  • Activating the Nrf2/HO-1 Signaling Pathway: Coptisine activates the Nrf2/HO-1 signaling pathway, known for its antioxidant and cytoprotective effects, thereby protecting against oxidative stress-induced damage in various cell types, including keratinocytes [].

Q4: What is the molecular formula and weight of coptisine?

A4: Coptisine has the molecular formula C19H14NO4+ and a molecular weight of 336.33 g/mol (as the chloride salt) [].

Q5: Is there spectroscopic data available for coptisine?

A5: Yes, researchers utilize various spectroscopic techniques to characterize coptisine, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 19F-NMR are used to confirm the structure of coptisine and its derivatives, providing information about the arrangement of atoms and functional groups within the molecule [, , ].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the complex formation between coptisine and other molecules, such as β-cyclodextrin [].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized for the accurate determination of the molecular weight and elemental composition of coptisine and its derivatives [, ].

Q6: How do structural modifications of coptisine influence its activity?

A6: * Dihydrocoptisines: Studies revealed that dihydrocoptisines, compared to quaternary coptisines and tetrahydrocoptisines, exhibit significantly higher anti-ulcerative colitis activity, attributed to their potent activation of XBP1 transcription [].* 8-Alkyl Substitution: Introducing alkyl chains at the 8-position of coptisine can enhance its glucose-lowering effect in vitro. The length of the alkyl chain influences activity, with 8-hexyl-coptisine demonstrating the most significant effect on glucose consumption in HepG2 cells [].* Trifluoromethylation: Trifluoromethylation of dihydrocoptisines at the 8-position improves their structural stability and enhances their XBP1-activating activity, suggesting a potential strategy for developing more potent anti-ulcerative colitis agents [].

Q7: What is known about the absorption and bioavailability of coptisine?

A7: Coptisine suffers from poor absorption in the gastrointestinal system, leading to low oral bioavailability. Studies in rats revealed that the absolute bioavailability of coptisine ranged from 0.52% to 1.87% after oral administration []. This low bioavailability may hinder its clinical application, necessitating the development of strategies to enhance its absorption and systemic exposure.

Q8: What in vitro models have been used to study the effects of coptisine?

A8: Various cell lines have been utilized to investigate the biological activities of coptisine, including:

  • Cancer Cell Lines: Human hepatoma cells (e.g., Hep3B, SMMC7721, HepG2) [, ], non-small cell lung cancer cells (e.g., A549, H460, H2170) [], colorectal cancer cells (e.g., HCT116) [], human breast cancer cells (e.g., MDA-MB-231) [], and human pancreatic cancer cells (e.g., PANC-1) [].
  • Other Cell Types: Rat basophilic leukemia cells (RBL-2H3) [], human keratinocytes (HaCaT) [, ], murine lung epithelial cells (MLE-12) [], rat aortic rings [], mouse airway smooth muscle [], and rat articular chondrocytes [].

Q9: What in vivo models have been employed to evaluate coptisine's therapeutic potential?

A9: Researchers have used a variety of animal models to assess coptisine's efficacy, including:

  • Rodent Models: Mouse models of Parkinson's disease [], ovalbumin-induced allergic rhinitis [], imiquimod-induced psoriasis [], pristane-induced lupus [], carbon tetrachloride-induced acute liver damage [], and diabetic nephropathy []. Rat models of orthodontic recurrence [], Helicobacter pylori infection [, ], post-infectious irritable bowel syndrome [], and L-NAME-induced hypertension [].
  • Other Models: Zebrafish models have been used to assess the developmental toxicity of coptisine [].

Q10: What is known about the stability of coptisine?

A10: While specific stability data is limited in the provided research, coptisine's quaternary ammonium structure suggests potential susceptibility to degradation pathways like hydrolysis.

Q11: Have any formulation strategies been explored to improve coptisine's bioavailability?

A11: Yes, researchers have investigated formulation approaches to enhance coptisine's solubility and bioavailability:

  • β-Cyclodextrin Inclusion Complex: Formulating coptisine hydrochloride with β-cyclodextrin significantly enhances its water solubility and stability, suggesting a promising strategy for improving its bioavailability [].
  • Liposomal Nanoparticles: Coptisine encapsulated in liposomes has shown efficacy in a rat model of orthodontic recurrence, indicating the potential of nanocarriers for improving its delivery and therapeutic efficacy [].

Q12: What is the safety profile of coptisine?

A12: While coptisine exhibits promising pharmacological activities, it's crucial to acknowledge potential safety concerns:

  • Hepatotoxicity: Although some studies suggest hepatoprotective effects of coptisine [], other research indicates potential hepatotoxicity []. Thorough investigation of dose-dependent effects and long-term safety is essential.
  • Developmental Toxicity: In zebrafish models, high doses of coptisine caused morphological abnormalities in larvae, highlighting the importance of careful dose optimization and evaluation of potential developmental toxicity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.